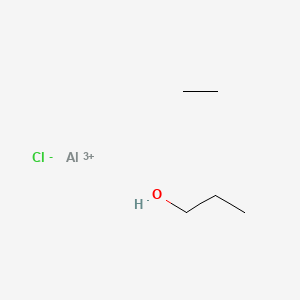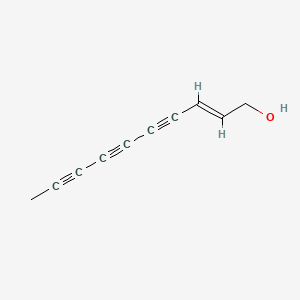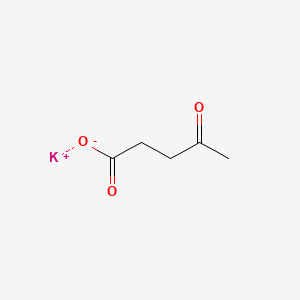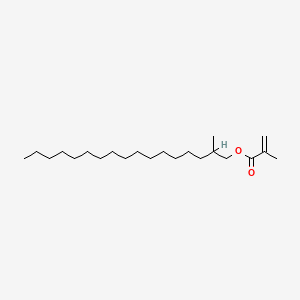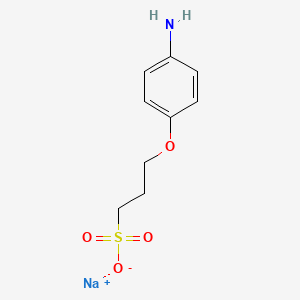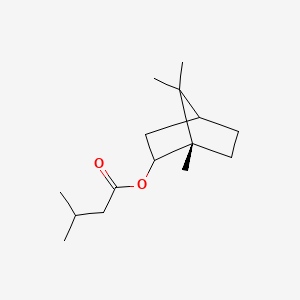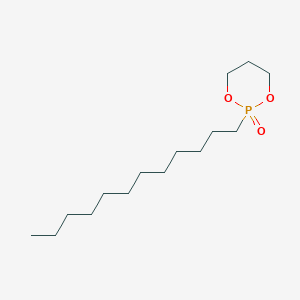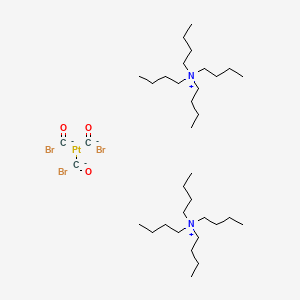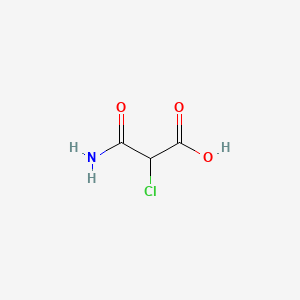
3-Amino-2-chloro-3-oxopropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-chloro-3-oxopropionic acid is an organic compound with the molecular formula C3H4ClNO3 and a molecular weight of 137.52 g/mol . It is a derivative of propanoic acid and contains both amino and chloro functional groups, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-3-oxopropionic acid typically involves the chlorination of 3-amino-3-oxopropanoic acid. This reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chloro-3-oxopropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-amino-2-hydroxy-3-oxopropionic acid and 3-amino-2-azido-3-oxopropionic acid .
Scientific Research Applications
3-Amino-2-chloro-3-oxopropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-Amino-2-chloro-3-oxopropionic acid exerts its effects involves its interaction with specific molecular targets. The amino and chloro groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and pathways . The exact molecular targets and pathways are still under investigation, but its unique structure makes it a valuable compound for studying enzyme-substrate interactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-oxopropanoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Amino-2-hydroxy-3-oxopropionic acid:
3-Amino-2-azido-3-oxopropionic acid: Contains an azido group, which can be used for click chemistry reactions.
Uniqueness
3-Amino-2-chloro-3-oxopropionic acid is unique due to its combination of amino and chloro functional groups, which provide it with a distinct reactivity profile. This makes it a versatile compound for various chemical reactions and applications in scientific research .
Properties
CAS No. |
71501-30-9 |
|---|---|
Molecular Formula |
C3H4ClNO3 |
Molecular Weight |
137.52 g/mol |
IUPAC Name |
3-amino-2-chloro-3-oxopropanoic acid |
InChI |
InChI=1S/C3H4ClNO3/c4-1(2(5)6)3(7)8/h1H,(H2,5,6)(H,7,8) |
InChI Key |
WRTQHIZEMSJYQK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


